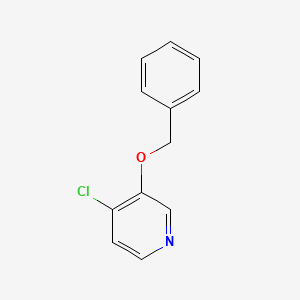

![molecular formula C12H10N4O3 B1359896 Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1119449-93-2](/img/structure/B1359896.png)

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

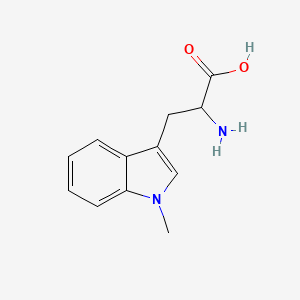

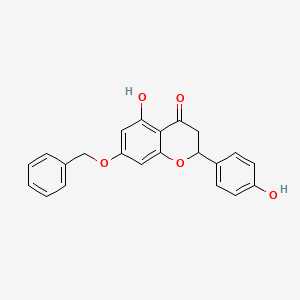

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C12H10N4O3 and a molecular weight of 258.24 . Its IUPAC name is ethyl 3-(isoxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure. For a detailed structural analysis, techniques such as X-ray diffraction (XRD) can be used .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.24 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is involved in various synthesis processes, contributing to the creation of novel compounds. Mohamed (2021) described a synthesis method involving the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives (Mohamed, 2021). Additionally, the compound has been utilized in the synthesis of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines with antimicrobial properties (El‐Kazak & Ibrahim, 2013).

Biological Applications

This compound also plays a role in the creation of bioactive molecules. For instance, it has been used in the synthesis of triazolo[4,3-a]pyrimidines with potential tuberculostatic activity, demonstrating its relevance in medicinal chemistry (Titova et al., 2019). Similarly, it's involved in the synthesis of pyrazole-based heterocycles, which have shown promise as antitumor agents (Abdallah et al., 2017).

Structural Analysis and Derivatives

The compound also serves as a basis for the synthesis of various heterocyclic compounds with diverse structural properties. For example, novel pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones have been prepared from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Davoodnia et al., 2008). The compound's versatility in generating various chemical structures highlights its importance in chemical research.

properties

IUPAC Name |

ethyl 3-(1,2-oxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVIBRVLUDUBRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=NN=C2C3=CC=NO3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)

![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)